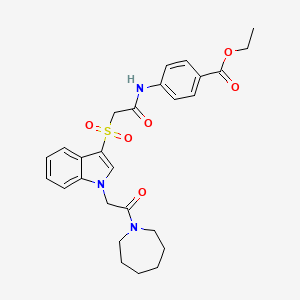

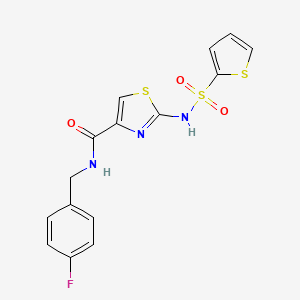

![molecular formula C9H13N3O2 B2489421 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine CAS No. 2197522-29-3](/img/structure/B2489421.png)

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of organic compounds similar to "4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine" involves understanding their synthesis, molecular structure, and various chemical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural features and reactivity patterns.

Synthesis Analysis

Synthesis of compounds with complex structures like "4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine" typically involves multi-step synthetic routes that may include condensation reactions, cyclizations, and functional group transformations. For example, the synthesis of related oxazine derivatives has been achieved through hydroxyapatite catalyzed solvent-free cyclization of aryl chalcones and urea under microwave irradiation, yielding oxazine amines with high efficiency (Thirunarayanan, 2014).

Applications De Recherche Scientifique

Industrial and Pharmaceutical Applications

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine, as a derivative of amino-1,2,4-triazoles, plays a pivotal role in various industrial and pharmaceutical applications. Amino-1,2,4-triazoles are fundamental raw materials in the fine organic synthesis industry. They are utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Moreover, these compounds find applications in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across diverse sectors including applied sciences, biotechnology, energy, and chemistry. In agriculture, 3- and 4-substituted amino-1,2,4-triazoles are integral in manufacturing plant protection products like insecticides, fungicides, and plant growth regulators. In the pharmaceutical sector, these compounds are essential in producing drugs like furazonal, thiotriazoline, and cardiotril, which have significant antimicrobial and cardiological effects (Nazarov et al., 2021).

Applications in Catalysis and Optics

Additionally, derivatives of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine are crucial in the development of crystalline oxo boron clusters and their open frameworks. These structures, formed by incorporating different amine molecules and transition metal complexes, act as fundamental building blocks for new open-framework compounds with layered and three-dimensional structures. Notably, these open-framework borates exhibit not just traditional zeolitic properties but also interesting optical features like photoluminescence and second harmonic generation. These properties suggest potential applications in catalysis, nonlinear optics, display, and lighting devices, marking a significant advancement in materials science (Lin & Yang, 2011).

Applications in Heterocyclic Chemistry and Drug Synthesis

The structure of 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine also opens avenues in heterocyclic chemistry, particularly in the synthesis of pseudopeptides and various heterocyclic compounds. These derivatives are found in many natural products and pharmaceutical compounds. The Joullié-Ugi three-component reactions (JU-3CRs), involving cyclic imines like 4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine, offer a robust single-step route to connect peptide moieties to N-heterocyclic motifs. This process is not only efficient but also provides better diastereoselectivity compared to its four-component analogs. The derivatives synthesized through these reactions hold great pharmaceutical significance, especially in creating oxazoles or tetrazoles attached to N-heterocycles, highlighting their potential in the development of drug-like compounds (Nazeri et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(6-methylpyridazin-3-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-2-3-9(12-11-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOTZLQEAPDJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2COCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)